Thiabendazole

概要

説明

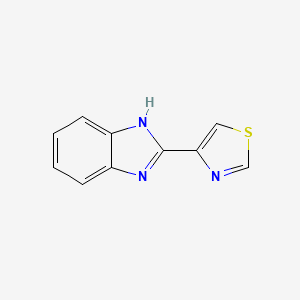

Thiabendazole is a benzimidazole derivative first introduced in 1962. It is widely used as an antifungal and antiparasitic agent. This compound is effective against a variety of nematodes and is the drug of choice for strongyloidiasis. It also has applications as a fungicide in agriculture and as a preservative in the food industry .

準備方法

合成経路と反応条件: チアベンダゾールは、オルトフェニレンジアミンまたはオルトニトロアニリンとカルボン酸誘導体を縮合させることによって合成できます。 環化プロセスには、オルトフェニレン窒素でのカップリングが含まれます .

工業的製造方法: 工業的環境では、チアベンダゾールは、高速液体クロマトグラフィー(HPLC)および超高速液体クロマトグラフィー(UHPLC)法を使用して製造されます。 これらの方法は、化合物の純度と品質を保証します .

化学反応の分析

反応の種類: チアベンダゾールは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: チアベンダゾールは、酸性条件下で過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな生物活性を有する置換ベンゾイミダゾール誘導体が含まれます .

4. 科学研究への応用

チアベンダゾールは、さまざまな分野で複数の用途を持っています。

科学的研究の応用

Agricultural Applications

Fungicide Use

Thiabendazole is widely used in agriculture to control fungal diseases in crops. It is particularly effective against molds and decay in fruits and vegetables, ensuring a longer shelf life and better quality of produce. For instance, it is commonly applied to bananas and oranges to prevent post-harvest decay .

Pesticide Residue Management

The Environmental Protection Agency (EPA) has evaluated this compound's safety in food products. Although it is classified as likely carcinogenic at high doses, regulatory assessments indicate that typical exposure levels from food residues are significantly below harmful thresholds . This balance ensures its continued use while monitoring potential health risks.

Medical Applications

Anthelmintic Properties

this compound has been utilized as an effective treatment for various parasitic infections, particularly those caused by helminths. Clinical studies have demonstrated its efficacy against infections such as strongyloidiasis and other nematode infections . A notable case involved a patient treated with a topical cream containing 10% this compound, showcasing its versatility beyond oral administration.

Repurposing for Cancer Treatment

Recent research has explored the potential of this compound as a vascular disrupting agent in cancer therapy. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis, particularly in melanoma cell lines . Modifications to the compound's structure have led to derivatives that exhibit enhanced anti-angiogenic properties, making them promising candidates for further development in oncology .

Environmental Applications

Detection Methods

Innovative detection techniques have been developed for monitoring this compound in various environmental samples, including water and food products. Recent advancements utilize surface-enhanced Raman spectroscopy (SERS) for highly sensitive detection of this compound residues, facilitating environmental safety assessments .

Case Studies

Structural Modifications and Derivatives

Research into structural modifications of this compound has yielded derivatives with enhanced biological activities. For example, the introduction of various substituents has improved antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. These advancements highlight the importance of chemical modifications in expanding the therapeutic potential of existing compounds.

作用機序

チアベンダゾールは、真菌のチューブリンに結合することにより効果を発揮し、微小管形成を阻害します。これにより、真菌と線虫の細胞分裂プロセスが阻害されます。 この化合物は、金属中毒の場合に金属に結合するキレート剤としても作用します .

類似の化合物:

アルベンダゾール: 抗寄生虫剤として使用される別のベンゾイミダゾール誘導体です。

メベンダゾール: チアベンダゾールと同様に、線虫感染症の治療に使用されます。

フェンベンダゾール: 主に動物の寄生虫感染症の治療のために獣医学で使用されています.

チアベンダゾールの独自性: チアベンダゾールは、抗真菌剤と抗寄生虫剤の両方の役割を果たすため、ユニークです。 キレート剤として作用する能力は、他の類似の化合物との区別点となっています .

類似化合物との比較

Albendazole: Another benzimidazole derivative used as an antiparasitic agent.

Mebendazole: Similar to thiabendazole, it is used to treat nematode infections.

Fenbendazole: Used primarily in veterinary medicine for treating parasitic infections in animals.

Uniqueness of this compound: this compound is unique due to its dual role as both an antifungal and antiparasitic agent. Its ability to act as a chelating agent further distinguishes it from other similar compounds .

生物活性

Thiabendazole (TBZ) is a benzimidazole derivative that has been utilized since 1967 as an antifungal and antihelminthic agent. Its broad spectrum of biological activity has led to recent studies exploring its potential in cancer therapy and other medical applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and recent research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Anthelmintic Activity : TBZ inhibits the polymerization of tubulin into microtubules, disrupting the energy metabolism of helminths, which leads to their immobilization and death. It also interferes with glucose uptake in these parasites, further contributing to their elimination .

- Antifungal Properties : Similar to its action against helminths, TBZ's antifungal activity is believed to stem from its ability to inhibit microtubule formation, affecting fungal cell division and function .

- Anti-cancer Potential : Recent studies have indicated that TBZ can act as a vascular disrupting agent. It has been shown to inhibit angiogenesis and reduce tumor growth by targeting endothelial cells. Notably, derivatives such as TBZ-07 and TBZ-19 have demonstrated over 100-fold increased potency against various cancer cell lines (A549, HCT-116, HepG2) compared to the original compound .

Antiparasitic Effects

A randomized clinical trial comparing TBZ with ivermectin for treating strongyloidiasis showed comparable efficacy; however, TBZ was associated with higher side effects (73.1% vs. 20.9% for ivermectin) . The efficacy rates were 52.2% for TBZ and 56.6% for ivermectin, indicating that while effective, TBZ may not be the preferred treatment due to tolerability issues.

Cancer Treatment

In vitro studies have demonstrated that TBZ can induce apoptosis in metastatic melanoma cell lines (B16F10), suggesting its potential as an anti-cancer agent . Molecular docking studies have identified stable binding of TBZ to key targets involved in cancer progression, including CDK1 and EGFR, implicating it in pathways associated with the G2/M transition of the mitotic cell cycle .

Case Studies

- Trichinosis Treatment : A study on the treatment of trichinosis found no significant difference in immediate efficacy between TBZ and albendazole; however, TBZ resulted in more side effects, leading to a preference for albendazole in clinical settings .

- Toxicological Studies : Research has indicated potential toxic effects of TBZ, including liver injury and possible carcinogenicity under certain conditions. A chronic toxicity study revealed low incidences of transitional cell papilloma in rats exposed to high doses of TBZ over extended periods .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Efficacy | Notable Findings |

|---|---|---|---|

| Anthelmintic | Inhibition of tubulin polymerization | Effective against helminths | High efficacy but potential side effects |

| Antifungal | Disruption of fungal cell division | Effective against fungi | Mechanism similar to anthelmintic action |

| Anti-cancer | Vascular disrupting agent | Potent against cancer cells | Derivatives show increased potency; apoptosis induction |

| Toxicity | Liver injury potential | Varies by dosage | Chronic exposure linked to carcinogenic effects |

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tiabendazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tiabendazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021337 | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic., Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ], Solid | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons, In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C, Slightly soluble in ethanol, In water, 50 mg/L at 25 °C, 1.38e-01 g/L | |

| Record name | SID4262837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/ | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 4X10-9 mm Hg at 25 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase., Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible., Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals, Off-white powder, White to practically white powder, White to tan crystals | |

CAS No. |

148-79-8 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiabendazole [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(4-thiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiabendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1Q45E87DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

579 to 581 °F (NTP, 1992), 304-305 °C, 300 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and properties of thiabendazole?

A1: this compound (2-(4-thiazolyl) benzimidazole) has the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol. [] Spectroscopic data, including ultraviolet (UV) spectrophotometry, can be used for its identification and quantification. []

Q2: How does this compound perform under various conditions and in different applications?

A2: this compound is often applied as a post-harvest treatment for various fruits and vegetables to prevent fungal growth during storage. [, ] Studies demonstrate its efficacy against blue mold in apples caused by Penicillium expansum, even in this compound-resistant strains, highlighting its potential in resistance management strategies. [] Research has also explored its application via soil injection to protect peanut plants from fungal diseases. []

Q3: How stable is this compound under different storage conditions?

A3: While generally stable, this compound’s stability can be affected by factors such as temperature, humidity, and exposure to light. [] Specific formulation strategies, like encapsulation in nanoparticles, can enhance its stability and potentially improve its efficacy and bioavailability. []

Q4: How do modifications to the this compound structure affect its activity?

A4: Research suggests that the benzimidazole core of this compound is essential for its activity. [, ] Modifications to this core or the thiazole ring can significantly impact its potency, selectivity, and potential for resistance development. [, ] For example, studies on E. coli methionine aminopeptidase (MetAP) inhibition demonstrated that this compound analogs with metal-binding motifs exhibited higher inhibitory activity, emphasizing the importance of specific structural elements. []

Q5: How is this compound absorbed, distributed, metabolized, and excreted in animal models?

A5: Studies in animal models, such as laying hens, demonstrate that this compound is readily absorbed after oral administration and distributed to various tissues, including eggs. [] It is primarily metabolized in the liver, with 5-hydroxythis compound being a major metabolite. [, ] The excretion profile varies depending on the species and dosage. []

Q6: What in vitro and in vivo models have been used to study the efficacy of this compound?

A6: this compound’s efficacy has been extensively studied in both in vitro and in vivo models. Cell-based assays, such as those using Hn5 head and neck squamous carcinoma cells, have shown dose-dependent and time-dependent inhibition of cell proliferation. [] Animal models, including mice infected with parasites like Angiostrongylus cantonensis and Trichinella spiralis, have been used to evaluate its antiparasitic activity and compare it to other drugs like flubendazole. []

Q7: Are there concerns about resistance development to this compound?

A7: Yes, the development of resistance to this compound, particularly in fungal pathogens, is a significant concern. [, , ] Research has identified resistant strains of Fusarium sambucinum in potato tubers treated with this compound, emphasizing the need for alternative control measures and resistance management strategies. [, , ] Cross-resistance to other benzimidazole fungicides is also a possibility, necessitating careful monitoring and management. [, ]

Q8: What analytical methods are used to quantify this compound in different matrices?

A8: Various analytical methods have been employed to determine this compound levels in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors, such as UV or diode array detectors (DAD), is commonly used for its quantification in food samples, including apples, bananas, and wine. [, , ] More recently, advanced techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) offer enhanced sensitivity and selectivity for trace analysis in complex matrices, such as water-pipe tobacco. []

Q9: What are the potential environmental impacts of this compound use?

A9: The persistence and fate of this compound in the environment are important considerations. [] Research has explored its degradation pathways in soil and water, as well as its potential effects on non-target organisms. [, ] Developing strategies to mitigate any negative environmental impacts and exploring alternative control methods are crucial for sustainable agriculture and environmental protection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。